Methyl 2-oxo-5-phenylpentanoate
Description
Methyl 2-oxo-5-phenylpentanoate is an α-keto ester characterized by a five-carbon backbone with a ketone group at position 2 and a phenyl substituent at position 3. This compound is of interest in organic synthesis and biocatalysis due to its structural features. For instance, Rhodococcus sp. M4 utilizes phenylalanine dehydrogenase (PheDH) to process α-keto acids like 2-oxo-5-phenylpentanoate, highlighting its role in enzymatic reductive amination reactions . Its ester group (methyl) enhances solubility in organic media, making it a versatile intermediate in pharmaceutical synthesis, such as in the preparation of antihypertensive agents .
Properties
IUPAC Name |
methyl 2-oxo-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHUTFSBQNIGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-5-phenylpentanoate can be synthesized through several methods. One common method involves the esterification of 2-oxo-5-phenylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-oxo-5-phenylpentanoic acid.
Reduction: 2-hydroxy-5-phenylpentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 2-oxo-5-phenylpentanoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its ester functional group allows for various chemical transformations, making it valuable in the following areas:
- Organic Synthesis : It is commonly used in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo reactions such as oxidation, reduction, and nucleophilic substitution.
- Fine Chemicals Production : The compound is employed in producing specialty chemicals that require specific structural features for functionality.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Oxidized to form carboxylic acids | 2-oxo-5-phenylpentanoic acid |
| Reduction | Reduced to alcohol derivatives | 2-hydroxy-5-phenylpentanoate |
| Nucleophilic Substitution | Functional group modifications | Various substituted derivatives |
Biological Activities
This compound exhibits notable biological activities that suggest potential therapeutic applications:
- Anti-inflammatory Effects : Research indicates that this compound may inhibit key enzymes involved in inflammatory processes, potentially offering treatment avenues for inflammatory diseases.
- Analgesic Properties : Its ability to modulate pain pathways positions it as a candidate for analgesic development.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Case Study: Inhibition of Phospholipase A2 (PLA2)
A study highlighted that compounds related to this compound can inhibit phospholipase A2 enzymes, which are crucial in inflammatory responses. For example, derivatives have shown efficacy in preventing thermal hyperalgesia in animal models by inhibiting PLA2 activity. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Structure–Activity Relationship Studies
Recent investigations into the structure–activity relationships (SAR) of this compound derivatives reveal that variations in substituents significantly impact biological outcomes. These findings emphasize the importance of molecular structure in determining the compound's activity and efficacy.
Summary of Research Findings
Research has demonstrated that this compound has a diverse range of applications across multiple fields. Its unique structural features allow it to participate in various chemical reactions while exhibiting significant biological activities.
Table 2: Summary of Biological Activities and Research Findings
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory Effects | Inhibition of inflammatory enzymes | |
| Analgesic Properties | Modulation of pain pathways | |
| Antioxidant Activity | Protection against oxidative stress |
Mechanism of Action
The mechanism of action of methyl 2-oxo-5-phenylpentanoate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-oxo-5-phenylpentanoate (CAS: 81867-09-6)
- Structural Difference : The ethyl ester variant replaces the methyl group with an ethyl chain, increasing molecular weight (220.26 g/mol vs. ~206.24 g/mol for the methyl ester) and altering lipophilicity.
- Applications : Used similarly in reductive alkylation for ACE inhibitor synthesis, but the ethyl group may influence reaction kinetics due to steric effects .
Methyl 5-oxo-5-(2-thienyl)pentanoate (CAS: 847416-99-3)
- Structural Difference : Substitutes the phenyl group with a thienyl (sulfur-containing heterocycle), modifying electronic properties and reactivity.
Ethyl 2-oxo-4-phenylbutyrate
- Structural Difference : A shorter four-carbon backbone with a phenyl group at position 4.
- Enzymatic Reactivity : Demonstrates narrower substrate tolerance in PheDH-mediated reactions compared to 5-phenyl analogs, likely due to steric constraints .
2-Oxo-4-(methylsulfanyl)butanoic Acid
- Structural Difference : Features a methylsulfanyl group at position 4 instead of phenyl.
- Biocatalytic Relevance : Accepted by PheDH but with lower catalytic efficiency, underscoring the enzyme's preference for aromatic substituents .
Data Table: Key Properties of Methyl 2-oxo-5-phenylpentanoate and Analogs
Research Findings and Functional Insights
- Enzymatic Selectivity: PheDH in Rhodococcus sp. M4 shows higher activity toward 5-phenyl derivatives (e.g., this compound) compared to 4-phenyl analogs, likely due to optimized substrate-enzyme binding geometry .
- Synthetic Utility: The methyl ester group in this compound facilitates easier hydrolysis than bulkier esters (e.g., benzyl), streamlining downstream modifications .
Biological Activity
Methyl 2-oxo-5-phenylpentanoate, an organic compound with the molecular formula C12H14O3, is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
This compound is a methyl ester derivative of 2-oxo-5-phenylpentanoic acid. It is synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical applications.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Oxidized to form carboxylic acids | 2-oxo-5-phenylpentanoic acid |
| Reduction | Reduced to alcohol derivatives | 2-hydroxy-5-phenylpentanoate |
| Nucleophilic Substitution | Functional group modifications | Various substituted derivatives |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can undergo enzymatic transformations that lead to the formation of active metabolites. These metabolites are believed to influence various cellular pathways, potentially modulating physiological responses such as inflammation and pain .
Case Study: Inhibition of Phospholipase A2 (PLA2)
Research has demonstrated that compounds similar to this compound can inhibit phospholipase A2 (PLA2) enzymes, which play a crucial role in inflammatory processes. For instance, AACOCF3, a derivative of this compound class, was shown to prevent thermal hyperalgesia in animal models by inhibiting PLA2 activity . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Biological Activities
This compound exhibits several notable biological activities:
1. Anti-inflammatory Effects:
Studies indicate that the compound may reduce inflammation by inhibiting key enzymes involved in the inflammatory cascade.
2. Analgesic Properties:
The compound’s ability to modulate pain pathways suggests it could be utilized as an analgesic agent.
3. Antioxidant Activity:
Preliminary research indicates potential antioxidant properties, which could contribute to cellular protection against oxidative stress.
Research Findings
Recent studies have focused on the structure–activity relationships (SAR) of this compound derivatives. Variations in substituents have been shown to significantly impact biological outcomes, emphasizing the importance of molecular structure in determining activity .
Table 2: Summary of Biological Activities and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
